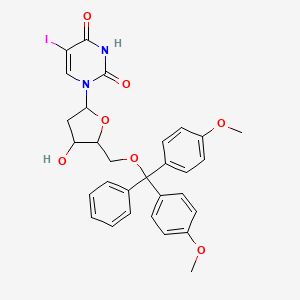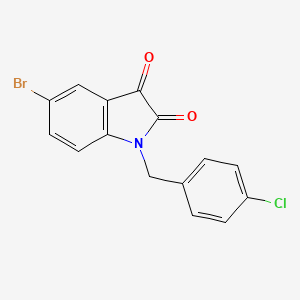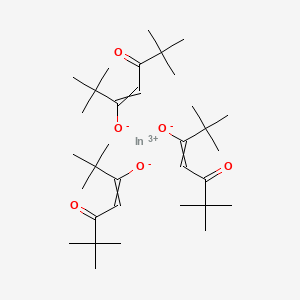![molecular formula C29H26NOP B12503796 (4S)-2-[[2-(Diphenylphosphino)phenyl]methyl]-4,5-dihydro-4-(phenylmethyl)oxazole](/img/structure/B12503796.png)
(4S)-2-[[2-(Diphenylphosphino)phenyl]methyl]-4,5-dihydro-4-(phenylmethyl)oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-benzyl-2-{[2-(diphenylphosphanyl)phenyl]methyl}-4,5-dihydro-1,3-oxazole is a complex organic compound that belongs to the class of oxazoles. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is notable for its phosphine group, which makes it a valuable ligand in various catalytic processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzyl-2-{[2-(diphenylphosphanyl)phenyl]methyl}-4,5-dihydro-1,3-oxazole typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is favored due to its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing optimized conditions to maximize yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phosphine group, forming phosphine oxides.
Reduction: Reduction reactions can target the oxazole ring, potentially leading to the formation of dihydrooxazole derivatives.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination are typical.
Major Products
Oxidation: Phosphine oxides.
Reduction: Dihydrooxazole derivatives.
Substitution: Nitro or halogenated derivatives of the aromatic rings.
Aplicaciones Científicas De Investigación
4-benzyl-2-{[2-(diphenylphosphanyl)phenyl]methyl}-4,5-dihydro-1,3-oxazole has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in various catalytic processes, including cross-coupling reactions and hydrogenation.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in drug design and development.
Industry: It is used in the synthesis of complex organic molecules and materials, contributing to advancements in material science and nanotechnology.
Mecanismo De Acción
The compound exerts its effects primarily through its role as a ligand in catalytic processes. The phosphine group coordinates with transition metals, facilitating various chemical transformations. The oxazole ring can also interact with biological targets, potentially disrupting cellular processes and exhibiting biological activity.
Comparación Con Compuestos Similares
Similar Compounds
2-(diphenylphosphino)aniline: Another phosphine-containing compound used as a ligand in catalysis.
(4S)-tert-Butyl-2-[2-(diphenylphosphino)phenyl]-4,5-dihydrooxazole: A similar oxazole derivative with a tert-butyl group.
Uniqueness
4-benzyl-2-{[2-(diphenylphosphanyl)phenyl]methyl}-4,5-dihydro-1,3-oxazole is unique due to its specific structural features, such as the benzyl group and the precise positioning of the phosphine and oxazole moieties
Propiedades
Fórmula molecular |
C29H26NOP |
|---|---|
Peso molecular |
435.5 g/mol |
Nombre IUPAC |
[2-[(4-benzyl-4,5-dihydro-1,3-oxazol-2-yl)methyl]phenyl]-diphenylphosphane |
InChI |
InChI=1S/C29H26NOP/c1-4-12-23(13-5-1)20-25-22-31-29(30-25)21-24-14-10-11-19-28(24)32(26-15-6-2-7-16-26)27-17-8-3-9-18-27/h1-19,25H,20-22H2 |
Clave InChI |
DUGMNGBDTQMIDH-UHFFFAOYSA-N |
SMILES canónico |
C1C(N=C(O1)CC2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)CC5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(benzylamino)phenyl]acetamide](/img/structure/B12503715.png)
![N-{1-[5-(diphenylphosphanyl)-9,9-dimethylxanthen-4-yl]ethyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12503717.png)
![1-{2-[(2-Bromophenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12503718.png)
![diethyl 5,5'-(butane-1,4-diylbis{[4-(ethoxycarbonyl)-1H-1,2,3-triazole-1,5-diyl]sulfanediyl})bis(1,2,3-thiadiazole-4-carboxylate)](/img/structure/B12503723.png)
![4-fluoro-N-(4-methoxyphenyl)-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide](/img/structure/B12503729.png)
![N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)-N-[4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)phenyl]glycinamide](/img/structure/B12503736.png)

![N-(2,6-diethylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12503750.png)


![[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl][4-(2-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B12503764.png)
![N-(6-acetyl-1,3-benzodioxol-5-yl)-2-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-methyl-6-oxopyrimidin-1(6H)-yl]acetamide](/img/structure/B12503774.png)
![1-[1-(3-Hydroxy-3-methylbutoxy)ethyl]-7a-methyl-octahydroinden-4-ol](/img/structure/B12503792.png)
![2-[4-(2-Cyanoeth-1-ene-1-sulfonyl)phenyl]-2-methylpropanoic acid](/img/structure/B12503797.png)
